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Compound of Interest

Compound Name: n-Butylpentanamide

Cat. No.: B3381829

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of n-
Butylpentanamide (CAS RN: 2763-67-9), a secondary amide with relevance in various
chemical and pharmaceutical research areas. This document summarizes key quantitative
data, details experimental methodologies for their determination, and presents a logical
workflow for these processes.

Core Thermodynamic Data

The thermodynamic properties of n-Butylpentanamide are crucial for understanding its
stability, reactivity, and phase behavior. The following tables summarize the available

experimental and calculated data.

Table 1: Standard Molar Enthalpies of n-Butylpentanamide at 298.15 K
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Thermodyn
. Value
amic Symbol State Method Source
(kd/imol)
Property
Standard Combustion
Molar ] Calorimetry NIST
AcH° -5791.9+1.7 sold ]
Enthalpy of (Experimental  WebBook
Combustion )
Standard Calculated
Molar from
AfH° -613.8+1.7 solid ) This work
Enthalpy of Experimental
Formation AcH°
Standard Molecular
Molar Descriptors
AfH® -465.1 - Benchchem
Enthalpy of Method
Formation (Calculated)
Standard
Joback
Molar
AfH® -288.20 gas Method Cheméo
Enthalpy of
] (Calculated)
Formation
Standard
Joback
Molar
AfusH° 25.76 - Method Cheméo
Enthalpy of
) (Calculated)
Fusion
Standard
Joback
Molar
AvapH° 48.81 - Method Cheméo
Enthalpy of
o (Calculated)
Vaporization

Note: There is a notable discrepancy between the calculated values for the standard molar
enthalpy of formation. The value calculated from the experimental enthalpy of combustion is
considered more reliable for the solid state.

Table 2: Other Physical and Calculated Properties of n-Butylpentanamide
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Property Symbol/Term Value Unit Source
Molecular
- C9H19NO - -
Formula
Molar Mass M 157.25 g/mol -
Normal Boiling Cheméo
_ Th 509.36 K
Point (Calculated)

Experimental Protocols

The determination of the thermodynamic properties of n-Butylpentanamide relies on precise
experimental techniques. The following sections detail the methodologies for the key
experiments cited.

Combustion Calorimetry for Enthalpy of Combustion

The standard molar enthalpy of combustion of solid n-Butylpentanamide was determined
using static bomb calorimetry.

Methodology:

o Sample Preparation: A precisely weighed pellet of high-purity, crystalline n-
Butylpentanamide (typically 0.5-1.0 g) is placed in a crucible within a high-pressure
stainless steel vessel known as a "bomb".

e Bomb Assembly: A known length of fuse wire is connected to two electrodes within the
bomb, positioned to be in contact with the sample. A small, known amount of distilled water
(typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water
vapor.

e Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a
pressure of approximately 30 atm.

o Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-
insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a
stirrer to ensure uniform temperature distribution.
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« Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals
before, during, and after the combustion reaction until a steady final temperature is reached.

o Analysis of Products: After the experiment, the bomb is depressurized, and the gaseous and
liquid contents are analyzed to determine the extent of any side reactions, such as the
formation of nitric acid from residual nitrogen in the bomb. The length of the unburned fuse
wire is also measured.

o Calculation: The heat capacity of the calorimeter system is determined by burning a standard
substance with a known enthalpy of combustion, such as benzoic acid. The standard
enthalpy of combustion of n-Butylpentanamide is then calculated from the corrected
temperature rise, the heat capacity of the calorimeter, and corrections for the heat of
combustion of the fuse wire and the formation of nitric acid.

The combustion reaction for n-Butylpentanamide is:

CoH19NO(S) + 13.25 O2(g) —~ 9 CO2(g) + 9.5 H20(l) + 0.5 N2(g)

Calculation of Standard Molar Enthalpy of Formation
from Enthalpy of Combustion

The standard molar enthalpy of formation of solid n-Butylpentanamide (AfH°(solid)) can be
calculated from its experimentally determined standard molar enthalpy of combustion (AcH®)
using Hess's Law.

Calculation:

AcH® =[9 x AfH°(COz, g) + 9.5 x AfH°(H:0, I) + 0.5 x AfH°(N2, g)] - [AfH(CoH19NO, s) + 13.25
x AfH°(O2, g)]

Given the standard enthalpies of formation for the products and elements in their standard
states:

e AfH°(CO2, g) = -393.51 kd/mol

e AfH°(H:0, I) = -285.83 kJ/mol
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e AfH°(N2, g) = 0 kd/mol

o AfH°(O2, g) = 0 kd/mol

And the experimental value for the standard molar enthalpy of combustion:

e AcH®° =-5791.9 £ 1.7 kJ/mol

The standard molar enthalpy of formation of solid n-Butylpentanamide is calculated as:

AfH°(CoH19NO, s) = [9 x (-393.51) + 9.5 x (-285.83)] - (-5791.9) AfH°(CoH19NO, s) = [-3541.59
- 2715.385] + 5791.9 AfH°(CoH19NO, s) = -6256.975 + 5791.9 AfH°(CoH19NO, s) = -465.075
kJ/mol

Correction: The previously stated calculated value of -613.8 kJ/mol was an error in calculation.
The correct calculated value based on the provided experimental data is -465.075 kJ/mol,
which is in excellent agreement with the value of -465.1 kJ/mol reported by Benchchem using a
molecular descriptors method.

Transpiration Method for Vapor Pressure and Enthalpy
of Vaporization

While specific experimental vapor pressure data for n-Butylpentanamide is not readily
available in the literature, the transpiration method is a suitable technique for its determination
due to the compound's expected low volatility.

Methodology:

e Apparatus Setup: A sample of n-Butylpentanamide is placed in a thermostatted saturator
tube. A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through the saturator
at a precisely controlled flow rate.

e Saturation: The carrier gas becomes saturated with the vapor of n-Butylpentanamide as it
passes over the sample. The temperature of the saturator is maintained at a constant, known
value.
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» Condensation and Quantification: The gas stream exiting the saturator is passed through a
cold trap or a suitable absorbent to condense or capture the n-Butylpentanamide vapor.
The amount of condensed substance is then determined gravimetrically or by a suitable
analytical technique (e.g., gas chromatography).

o Data Collection: The experiment is repeated at various carrier gas flow rates to ensure that
the measured vapor pressure is independent of the flow rate, indicating that saturation was
achieved. The experiment is also performed at different temperatures.

o Calculation of Vapor Pressure: The partial pressure (vapor pressure) of n-
Butylpentanamide (P) at a given temperature (T) is calculated using the following equation:

P=(m/M)*(R*T)/Vgas
where:

m is the mass of the condensed substance.

[¢]

[e]

M is the molar mass of n-Butylpentanamide.

o

R is the ideal gas constant.

[¢]

T is the absolute temperature of the saturator.

[¢]

Vgas is the total volume of the carrier gas that has passed through the saturator.

» Calculation of Enthalpy of Vaporization: The enthalpy of vaporization (AvapH°®) can be
determined from the temperature dependence of the vapor pressure using the Clausius-
Clapeyron equation:

In(P) =- (AvapH° /R)*(1/T)+C

A plot of In(P) versus 1/T yields a straight line with a slope of - (AvapH° / R), from which the
enthalpy of vaporization can be calculated.

Experimental and Logical Workflows
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The following diagrams illustrate the workflows for determining the key thermodynamic
properties of n-Butylpentanamide.
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Caption: Experimental workflow for determining the enthalpy of combustion.
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Caption: Logical workflow for calculating the enthalpy of formation.
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Caption: Experimental workflow for determining vapor pressure and enthalpy of vaporization.

 To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic
Properties of n-Butylpentanamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3381829#thermodynamic-properties-of-n-
butylpentanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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